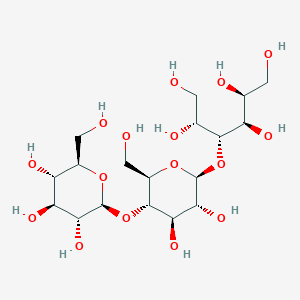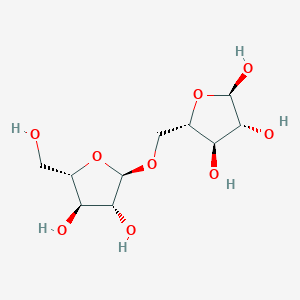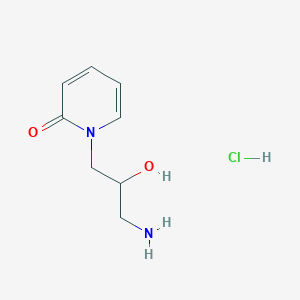
1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride
説明
1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride (AHPH) is a chemical compound belonging to the pyridin-2-one class of compounds. AHPH is a useful reagent in organic synthesis and has been widely used in the synthesis of various compounds. AHPH is also used as a precursor in the synthesis of pharmaceuticals and other biologically active compounds. AHPH is a white, crystalline solid with a molecular weight of 207.64 g/mol and a melting point of 139-140°C.
科学的研究の応用
Synthesis and Biological Activity
The compound 1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride is part of a broader class of heterocyclic compounds, specifically pyrrolidin-2-ones, and their derivatives which have been identified as promising for the synthesis of new medicinal molecules due to their presence in many natural products and biologically active molecules. Research emphasizes the potential of introducing various substituents into the nucleus of these compounds to create new medicinal molecules with improved biological activity. A study by Rubtsova et al. (2020) focused on synthesizing derivatives by reacting methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and 1-amino-2-hydroxypropane, highlighting the structural and chemical properties of the new compounds through NMR spectroscopy and IR spectrometry. This research underlines the compound's relevance in developing new pharmaceuticals with enhanced efficacy (Rubtsova et al., 2020).
Chemical Properties and Synthesis Routes
Smirnov et al. (2005) explored the aminomethylation of 3-hydroxy pyridines, leading to insights into the chemical reactivity and potential pathways for synthesizing amino and hydroxymethyl derivatives of the compound. This research provides a foundation for developing synthesis strategies for related compounds with potential therapeutic applications (Smirnov, Kuz’min, & Kuznetsov, 2005).
Complex Formation and Metal Ion Interactions
The study by Keypour et al. (2015) on the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines, including 1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride, highlights the compound's role in generating novel mononuclear and dinuclear complexes. These complexes' structural characterization provides valuable insights into their potential applications in coordination chemistry and catalysis (Keypour et al., 2015).
Applications in Organosilicon Polymers
Research by Belousova et al. (2001) presents the synthesis of 2-{[3-(Triethoxysilyl)propyl]amino}pyridine derivatives from the compound of interest. This work demonstrates its utility in creating cross-linked organosilicon polymers with potential applications in materials science, highlighting the versatility of this compound beyond pharmaceutical applications (Belousova et al., 2001).
特性
IUPAC Name |
1-(3-amino-2-hydroxypropyl)pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c9-5-7(11)6-10-4-2-1-3-8(10)12;/h1-4,7,11H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCKLGASIASQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-amino-2-hydroxypropyl)pyridin-2(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1377712.png)

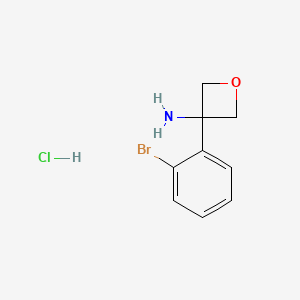


![[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt](/img/structure/B1377720.png)
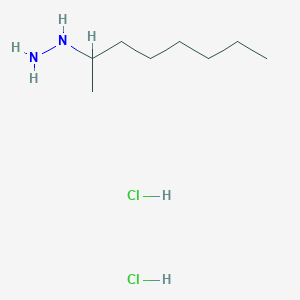
![3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride](/img/structure/B1377723.png)

![6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine](/img/structure/B1377727.png)
